

# Physical and chemical properties of 5,5-diethoxypentan-2-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Pentanone, 5,5-diethoxy-

Cat. No.: B080037

[Get Quote](#)

## An In-depth Technical Guide to 5,5-Diethoxypentan-2-one

For Researchers, Scientists, and Drug Development Professionals

### Abstract

5,5-Diethoxypentan-2-one is a ketone and acetal compound with potential applications in organic synthesis. This technical guide provides a comprehensive overview of its known physical and chemical properties. Due to the limited availability of published research on this specific molecule, this document primarily relies on computed data from established chemical databases. While general synthetic methods for related compounds are available, a specific, detailed experimental protocol for the synthesis of 5,5-diethoxypentan-2-one has not been identified in the current literature. Furthermore, there is no available information regarding its biological activity or associated signaling pathways. This guide presents the available data in a structured format to aid researchers and professionals in their understanding of this compound.

### Core Physical and Chemical Properties

The physical and chemical properties of 5,5-diethoxypentan-2-one have been primarily characterized through computational models. Experimental data is limited, and key values such as boiling point, melting point, and density have not been found in the surveyed literature.

## Tabulated Physical and Chemical Data

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>18</sub> O <sub>3</sub>	PubChem[ <a href="#">1</a> ]
Molecular Weight	174.24 g/mol	PubChem[ <a href="#">1</a> ]
IUPAC Name	5,5-diethoxypentan-2-one	PubChem[ <a href="#">1</a> ]
CAS Number	14499-41-3	NIST WebBook, PubChem[ <a href="#">1</a> ][ <a href="#">2</a> ]
XLogP3-AA (Computed)	0.8	PubChem[ <a href="#">1</a> ]
Hydrogen Bond Donor Count (Computed)	0	PubChem[ <a href="#">1</a> ]
Hydrogen Bond Acceptor Count (Computed)	3	PubChem[ <a href="#">1</a> ]
Rotatable Bond Count (Computed)	6	PubChem[ <a href="#">1</a> ]
Exact Mass (Computed)	174.125594 g/mol	PubChem[ <a href="#">1</a> ]
Topological Polar Surface Area (Computed)	35.5 Å <sup>2</sup>	PubChem[ <a href="#">1</a> ]
Heavy Atom Count (Computed)	12	PubChem[ <a href="#">1</a> ]
Kovats Retention Index (Experimental)	1134, 1158, 1162 (non-polar column); 1563 (polar column)	NIST WebBook, PubChem[ <a href="#">1</a> ][ <a href="#">2</a> ]

## Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 5,5-diethoxypentan-2-one is not readily available in the published scientific literature. However, general methods for the formation of acetals and ketals, which are the key functional groups in this molecule, are well-established.

## General Synthesis of Ketals from Ketones

The synthesis of 5,5-diethoxypentan-2-one would likely involve the ketalization of a  $\gamma$ -keto aldehyde or a related precursor. A common method for ketal formation is the reaction of a ketone with an alcohol in the presence of an acid catalyst. The use of an orthoformate, such as triethyl orthoformate, is a standard procedure that drives the reaction to completion by removing water as it is formed.<sup>[3]</sup>

Illustrative General Protocol (Not specific to 5,5-diethoxypentan-2-one):

- A ketone is dissolved in an excess of the desired alcohol (in this case, ethanol).
- A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added to the mixture.<sup>[3]</sup>
- Triethyl orthoformate is added to the reaction mixture.
- The mixture is heated, and the lower-boiling byproducts (such as ethanol and ethyl formate) are removed by distillation to drive the equilibrium towards the formation of the ketal.<sup>[3]</sup>
- The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until the starting ketone is consumed.
- The reaction mixture is then cooled and neutralized with a base (e.g., sodium bicarbonate solution).
- The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
- The crude product is purified by distillation or column chromatography.

A potential synthetic route to  $\gamma$ -keto acetals could also involve the regioselective hydration of 3-alkynoates, catalyzed by a transition metal such as gold(III), which proceeds through the participation of a neighboring carbonyl group.<sup>[4]</sup>

## Spectroscopic Data

While detailed experimental protocols for acquiring spectroscopic data for 5,5-diethoxypentan-2-one are not published, typical methods would be employed.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethoxy groups (a triplet and a quartet), the methyl group of the ketone, and the methylene protons of the pentanone backbone. The chemical shifts of protons adjacent to the carbonyl and acetal groups would be informative for structure confirmation.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the acetal carbon, the carbons of the ethoxy groups, and the carbons of the pentanone chain. The chemical shifts would provide evidence for the carbon skeleton and the presence of the functional groups.

## Mass Spectrometry (MS)

The mass spectrum of 5,5-diethoxypentan-2-one would likely show a molecular ion peak ( $\text{M}^+$ ) corresponding to its molecular weight. Fragmentation patterns would be expected to involve the loss of ethoxy groups, alkyl fragments from the pentanone chain, and cleavage adjacent to the carbonyl group.[5][6]

## Chemical Reactions and Stability

Aliphatic acetals are generally stable under neutral and basic conditions, making them useful as protecting groups for carbonyl compounds in organic synthesis.[7] However, they are susceptible to hydrolysis under acidic conditions, which would regenerate the corresponding ketone and alcohol.[8] The stability of acetals is influenced by steric and electronic factors.

## Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the biological activity, toxicology, or metabolism of 5,5-diethoxypentan-2-one. General studies on aliphatic acetals indicate they are often hydrolyzed in the acidic environment of the stomach to their constituent aldehydes and alcohols.[8] The toxicity of aliphatic aldehydes and ketones has been studied, but specific data for this compound is lacking. Without any data on biological interactions, it is not possible to describe any signaling pathways or create the requested visualizations.

## Safety and Handling

Specific safety data for 5,5-diethoxypentan-2-one is not available. Based on the general properties of related aliphatic ketones and acetals, it should be handled with care in a well-ventilated laboratory, avoiding contact with skin and eyes. It may be flammable and should be kept away from ignition sources. Standard personal protective equipment (gloves, safety glasses) should be worn.

## Conclusion

5,5-Diethoxypentan-2-one is a molecule for which a basic chemical identity has been established, primarily through computational methods. A significant lack of experimental data, including a specific synthesis protocol and any characterization of its biological effects, limits a more detailed technical description. Further research is required to elucidate its experimental properties, develop a reliable synthetic route, and investigate any potential biological activity. This guide serves as a summary of the currently available information and highlights the areas where further investigation is needed.

## Visualizations

As there is no information available regarding signaling pathways, experimental workflows, or logical relationships for 5,5-diethoxypentan-2-one, no diagrams can be generated at this time.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Pentanone, 5,5-diethoxy- | C9H18O3 | CID 536886 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-Pentanone, 5,5-diethoxy- [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. ALIPHATIC ACETALS (JECFA Food Additives Series 48) [inchem.org]
- To cite this document: BenchChem. [Physical and chemical properties of 5,5-diethoxypentan-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080037#physical-and-chemical-properties-of-5-5-diethoxypentan-2-one]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)